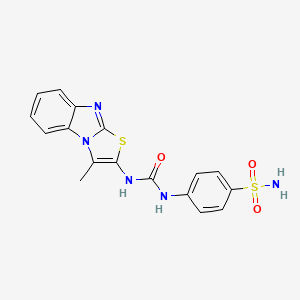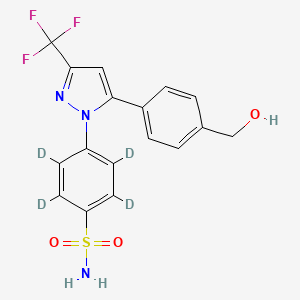
Hydroxy Celecoxib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis and rheumatoid arthritis . The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:
Amination: Introduction of an amine group to the starting material.
Hydrolysis: Conversion of the amide group to a carboxylic acid.
Diazotization: Formation of a diazonium salt from the amine.
Reduction: Reduction of the diazonium salt to form the desired intermediate.
Cyclization: Formation of the pyrazole ring structure.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents such as tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Introduction of deuterium atoms in place of hydrogen atoms to create the deuterium-labeled compound.
Common Reagents and Conditions
Oxidizing Agents: Tetrabutylammonium permanganate for oxidation reactions.
Reducing Agents: Common reducing agents used in the synthesis process.
Solvents: Methanol and other appropriate solvents for the reactions.
Major Products Formed
Celecoxib Carboxylic Acid: Formed through oxidation of this compound.
Deuterium-Labeled Intermediates: Formed during the synthesis process.
Applications De Recherche Scientifique
Hydroxy Celecoxib-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Celecoxib in the body.
Drug Metabolism Studies: Helps in understanding the metabolism of Celecoxib and its metabolites.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for precise quantification and analysis.
Biological Research: Investigates the biological effects and interactions of Celecoxib and its metabolites.
Mécanisme D'action
Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .
Comparaison Avec Des Composés Similaires
Hydroxy Celecoxib-d4 is compared with other similar compounds such as:
Celecoxib: The parent compound, which is a selective COX-2 inhibitor.
Hydroxy Celecoxib: The non-deuterium-labeled metabolite of Celecoxib.
Celecoxib Carboxylic Acid: Another metabolite formed through oxidation.
Other COX-2 Inhibitors: Such as rofecoxib and etoricoxib, which also selectively inhibit COX-2 but may have different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies .
Propriétés
Formule moléculaire |
C17H14F3N3O3S |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
Clé InChI |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H] |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
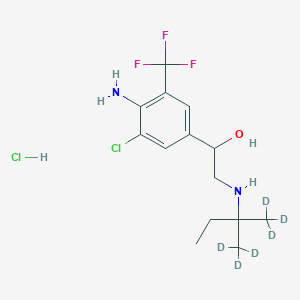



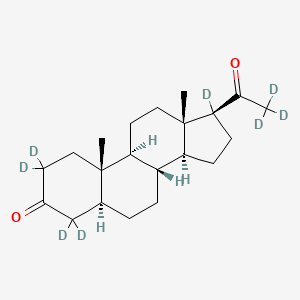
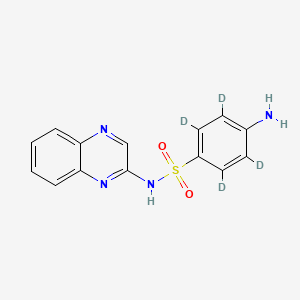
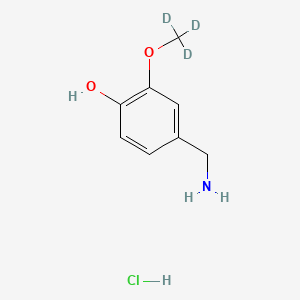

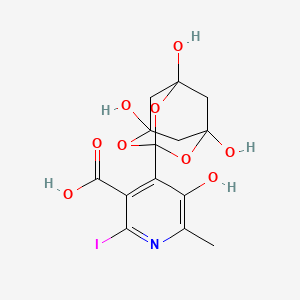
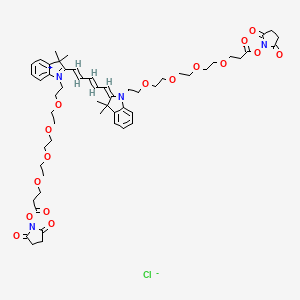
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
